5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
CAS No.: 123531-57-7
Cat. No.: VC0039236
Molecular Formula: C6H7NaO5
Molecular Weight: 182.107
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123531-57-7 |
|---|---|
| Molecular Formula | C6H7NaO5 |
| Molecular Weight | 182.107 |
| IUPAC Name | sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate |
| Standard InChI | InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 |
| Standard InChI Key | BENOTXBUMHIXTM-UHFFFAOYSA-N |
| SMILES | C1=C(OC=C(C1=O)O)C[O-].[Na+] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is derived from kojic acid, a natural compound produced by various fungi. This compound has been registered with CAS number 70145-54-9 and appears in multiple chemical databases . The compound has several alternative names in scientific literature, including:
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4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
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Kojic acid sodium salt
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Sodium (5-hydroxy-4-oxopyran-2-yl)methanolate
The IUPAC name for this compound is sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate, which precisely describes its chemical structure .
Structural Characteristics
The compound features a pyrone ring system with hydroxyl and hydroxymethyl substituents, where one hydrogen atom has been replaced by sodium to form the salt. Its molecular formula is C6H5NaO4, indicating the presence of carbon, hydrogen, sodium, and oxygen atoms in its structure .
The structural components include:
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A 4H-pyran-4-one ring system
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A hydroxyl group at position 5
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A hydroxymethyl group at position 2
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A sodium ion that forms the salt
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt are important for understanding its behavior in various applications and formulations. The compound exists as a solid at room temperature.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.09 g/mol | |
| Parent Compound Melting Point | 152-155°C | |
| Appearance | Solid form | |
| Solubility | Water-soluble |
Chemical Properties
The chemical properties of this compound are derived from its parent structure (kojic acid) and modified by the presence of the sodium ion:
The sodium salt form significantly alters the compound's properties compared to kojic acid, particularly enhancing water solubility while maintaining the core functional characteristics that contribute to its biological activity.
Synthesis and Production
Synthetic Pathways
The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the neutralization of kojic acid with sodium hydroxide or sodium carbonate under controlled conditions. The reaction is relatively straightforward, involving an acid-base interaction where the acidic hydroxyl group of kojic acid is deprotonated by the base, forming the sodium salt.
The general reaction can be represented as:
Kojic acid + NaOH → 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt + H2O
This reaction typically occurs in aqueous medium to facilitate the ionization process and formation of the salt.
Industrial Production Considerations
For industrial-scale production, several factors must be considered to ensure high yield and purity:
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The purity of starting materials, particularly kojic acid
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Precise control of reaction conditions including pH, temperature, and concentration
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Efficient separation and purification techniques
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Stability considerations during storage and transport
The industrial production method likely follows similar principles as the laboratory synthesis but optimized for scale, efficiency, and cost-effectiveness.
Biological Activity
Mechanism of Action
The biological activity of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is closely related to its parent compound, kojic acid. Its primary mechanism involves inhibition of the enzyme tyrosinase, which plays a crucial role in melanin production. This inhibitory action occurs through chelation of copper ions at the active site of the enzyme.
The metal-chelating properties of this compound extend beyond tyrosinase inhibition and contribute to its various biological effects, including antimicrobial and antioxidant activities.
Antimicrobial Properties
The compound demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it potentially valuable in developing treatments for infections, particularly those involving resistant strains.
Antioxidant Capabilities
As an antioxidant, 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt can neutralize free radicals and reduce oxidative stress in biological systems. This property is particularly relevant for its applications in cosmetics, pharmaceuticals, and food preservation.
Applications
Cosmetic Applications
In the cosmetic industry, this compound is primarily valued for its skin-lightening properties. By inhibiting tyrosinase, it reduces melanin production, addressing hyperpigmentation issues such as:
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Age spots
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Freckles
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Melasma
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Post-inflammatory hyperpigmentation
The sodium salt form may offer advantages over pure kojic acid in cosmetic formulations due to improved stability and solubility.
Food Industry Applications
In the food industry, the compound's antioxidant properties make it potentially useful as a preservative, helping to extend the shelf life of various products by preventing oxidative degradation.
Research Findings
Tyrosinase Inhibition Studies
Research has established that derivatives of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, including its sodium salt, possess significant tyrosinase inhibitory properties. This makes them valuable in addressing hyperpigmentation issues in various contexts.
Antimicrobial Research
Investigations have highlighted the effectiveness of this compound as an antimicrobial agent, suggesting potential applications in developing new treatments for infections, particularly those caused by resistant strains of bacteria and fungi.
Comparative Studies
Table 2: Comparison with Similar Compounds
| Compound | Primary Function | Advantages | Limitations |
|---|---|---|---|
| 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt | Tyrosinase inhibitor, Antimicrobial, Antioxidant | Enhanced solubility, Improved stability | Limited clinical data |
| Kojic Acid | Tyrosinase inhibitor | Well-studied efficacy | Stability issues, Limited solubility |
| Deferiprone | Iron chelator | Clinical approval for iron overload | Narrower activity spectrum |
| Hydroxypyridinones | Metal chelators | Various metal affinities | Variable bioavailability |
This comparison reveals the unique position of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt among related compounds, highlighting its enhanced properties while acknowledging areas requiring further research.
Future Research Directions
Addressing Knowledge Gaps
Several areas would benefit from additional research:
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Long-term safety studies for various applications
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Comparative efficacy against newer alternatives
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Structure-activity relationship studies to develop more potent derivatives
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Pharmacokinetic studies to better understand its behavior in biological systems
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